N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c1-18-10-5-6-22-13(10)12(19)11(15(18)21)14(20)17-9-4-2-3-8(16)7-9/h2-7,19H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZZUHZMCZBCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multistep reactions. One common method includes the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired thienopyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group at position 7 undergoes regioselective oxidation under hypochlorite (NaOCl) conditions. In aqueous ethanol, this reaction produces dimerized polycyclic derivatives via oxidative cleavage of C(2)═C(3) bonds (Figure 8, ). The solvent polarity significantly influences the pathway:
-
In EtOH/H₂O : Dominant formation of dimer 31 (28–29% yield) alongside solvolysis byproduct 32 (14–15%) .
-
In THF/DMF : Selective S-oxidation to sulfoxide derivatives (e.g., 33 ) occurs instead .
Table 1: Oxidation Outcomes Under Varied Conditions
| Solvent System | Primary Product | Yield (%) | Byproduct |
|---|---|---|---|
| EtOH/H₂O | Dimer 31 | 28–29 | Solvolysis 32 |
| THF/DMF | Sulfoxide 33 | 45–52 | None |
Nucleophilic Substitution
The 3-bromophenyl group participates in palladium-catalyzed coupling reactions. For example:
-
Suzuki-Miyaura Cross-Coupling : Replaces the bromine with aryl/heteroaryl boronic acids (e.g., 4-acetylphenylboronic acid) to form biaryl derivatives (analogous to 30g , Table 1, ).
-
Buchwald-Hartwig Amination : Converts the bromide to secondary/tertiary amines under CuI/L-proline catalysis .
Amide Functionalization
The carboxamide moiety undergoes:
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 7-hydroxy-4-methyl-5-oxo-thieno[3,2-b]pyridine-6-carboxylic acid.
-
Reductive Alkylation : With aldehydes/ketones and NaBH₃CN, generating N-alkylated derivatives (e.g., 29 , Scheme 2, ).
Table 2: Amide Reaction Pathways
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | HCl, H₂O, Δ | Carboxylic Acid Derivative | 72–78 |
| Reductive Alkylation | RCHO, NaBH₃CN, MeOH | N-Alkyl Carboxamide | 65–70 |
Electrophilic Aromatic Substitution
The electron-rich thienopyridine core undergoes:
-
Nitration : With HNO₃/H₂SO₄ at 0°C, introducing nitro groups at position 2 or 4 .
-
Halogenation : Selective bromination at position 3 using NBS in CCl₄ .
Cyclization and Heterocycle Formation
Under Dieckmann condensation conditions (NaOMe/MeOH), the methyl ester at position 6 cyclizes to form fused pyran or pyridone systems (e.g., 12 →13 , Scheme 1, ).
Biological Activity Modulation
Structural modifications impact bioactivity:
-
N-Methylation (e.g., 37 ) enhances CB2 receptor antagonism by 3-fold compared to non-methylated analogs .
-
Adamantyl Substitution at the carboxamide nitrogen (e.g., 15 ) improves metabolic stability but reduces aqueous solubility .
Key Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that thienopyridine derivatives, including N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various microbial strains such as Escherichia coli and Candida albicans, suggesting potential applications in developing new antimicrobial agents .
Cancer Research
The compound has been included in screening libraries for drug discovery, particularly in cancer research. Its unique structure allows for interactions with biological targets involved in tumor growth and metastasis. Preliminary molecular docking studies indicate favorable binding affinities with proteins associated with cancer progression .
Industrial Applications
This compound can serve as a precursor for synthesizing other complex organic molecules used in various industrial applications. Its ability to undergo oxidation and reduction reactions makes it valuable for producing derivatives with tailored properties for specific uses .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thienopyridines showed a broad spectrum of antimicrobial activity. The specific derivative N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo exhibited significant inhibition against Bacillus mycoides and Candida albicans, highlighting its potential as a lead compound for further development .
- Cancer Cell Line Studies : Molecular docking studies revealed that the compound interacts effectively with the PqsR protein of Pseudomonas aeruginosa, which plays a role in biofilm formation and virulence. This suggests that it could be developed into a therapeutic agent targeting bacterial infections associated with cancer patients .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thieno[3,2-b]pyridine Derivatives
The compound’s analogs differ primarily in substituents at positions 4 (alkyl groups) and 6 (carboxamide/ester substituents). Key examples include:
Table 1: Structural and Functional Comparison
Functional Group Impact
- Halogen vs. Alkoxy Groups : The 3-bromophenyl group in the target compound offers distinct electronic and steric profiles compared to the 4-ethoxyphenyl group in the analog from . Bromine’s electronegativity and size may enhance binding affinity in biological targets, whereas ethoxy’s electron-donating nature could alter electronic distribution .
- Methyl vs.
- Carboxamide vs. Ester : The carboxamide in the target compound supports stronger hydrogen bonding compared to the ester analog (), which may influence crystal packing and solubility .
Hydrogen Bonding and Crystal Packing
The hydroxy and carboxamide groups in the target compound likely form extensive hydrogen-bonding networks, as described by Etter’s graph-set analysis . In contrast, the ethyl ester analog () lacks an amide N–H donor, reducing its ability to form such networks.
Biological Activity
N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound belonging to the thienopyridine class, which is known for its diverse pharmacological properties. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features multiple functional groups that contribute to its biological activity:
- Thieno[3,2-b]pyridine core : This heterocyclic structure is known for various biological effects.
- Bromophenyl moiety : The presence of bromine can enhance biological activity through increased lipophilicity and potential interactions with biological targets.
- Hydroxy group : This functional group may play a role in hydrogen bonding and solubility.
Antimicrobial Activity
Research indicates that thienopyridines exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown promising results against various pathogens, including bacteria and fungi. The compound has been noted for its potential efficacy against resistant strains of bacteria due to its unique structural features that may inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of Thienopyridine Derivatives
Antitumor Activity
Thienopyridine derivatives have also been investigated for their antitumor properties. Some studies have reported that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for tumor growth.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects of thienopyridine derivatives on colon adenocarcinoma cells, compounds demonstrated low micro to sub-micromolar IC50 values, indicating potent antiproliferative activity. The specific pathways affected by these compounds are still under investigation but are believed to involve apoptosis induction and cell cycle arrest.
The precise mechanism of action for this compound is not fully elucidated; however, it likely involves interaction with specific molecular targets within cells. Research suggests that thienopyridines may act as inhibitors of key enzymes or receptors involved in disease processes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide, and how can purity be optimized?
- Methodology :
- Step 1 : Condensation of a thienopyridine core with 3-bromoaniline derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 2 : Hydroxylation at the 7-position via oxidative demethylation (e.g., BBr₃ in dichloromethane) .
- Purity Control : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .
- Validation : HPLC with UV detection (λ = 254 nm) and LC-MS for molecular ion confirmation .
Q. How is the compound’s structure confirmed post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve bond angles and torsional strain in the thieno[3,2-b]pyridine core (e.g., C–Br bond length ~1.89 Å) .
- NMR : Key signals include δ 10.2 ppm (amide NH), δ 7.4–7.8 ppm (aromatic protons from bromophenyl), and δ 2.1 ppm (methyl group) .
- Mass Spectrometry : ESI-MS [M+H]+ peak at m/z ~435.2 .
Q. What preliminary biological screening assays are recommended for this compound?
- Assay Design :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Enzyme Inhibition : Kinase profiling (e.g., EGFR inhibition via fluorescence polarization assays) .
- Cytotoxicity : MTT assay on HEK-293 and HeLa cell lines (IC₅₀ calculation) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side-product formation?
- Optimization Strategies :
- Catalyst Screening : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura for bromophenyl integration) with ligand optimization (XPhos vs. SPhos) .
- Solvent Effects : Use of DMAc over DMF for higher reaction temperatures (120°C) and reduced ester hydrolysis .
- Byproduct Mitigation : TLC monitoring (silica GF₂₅₄, hexane/EtOAc 3:1) to isolate intermediates before cyclization .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina for binding affinity estimation with EGFR (PDB ID: 1M17). Key interactions: H-bonding with Thr766 and hydrophobic packing with Leu694 .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (20 ns trajectories) .
- QSAR Modeling : Hammett substituent constants (σ⁺) to correlate bromophenyl electronic effects with antimicrobial activity .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in MIC values against P. aeruginosa (e.g., 8 µg/mL vs. >64 µg/mL):
- Variables to Assess :
- Strain Variability : Check antibiotic resistance profiles of bacterial isolates .
- Solubility : Use DMSO stock solutions ≤1% to avoid solvent toxicity .
- Assay Replication : Triplicate runs with internal controls (e.g., ciprofloxacin) .
Q. What are the implications of π-halogen interactions in the compound’s crystallographic stability?
- Structural Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
